molecular formula C16H12FN3OS B1262650 3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone

3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone

Cat. No.: B1262650
M. Wt: 313.4 g/mol
InChI Key: MRDGOOFOWRUSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone is a pyrrolopyrimidine.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

A study by Hirohashi, Inaba, and Yamamoto (1976) explored the nuclear magnetic resonance (NMR) characteristics of bicyclic thiophene derivatives, including compounds structurally related to 3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone. They observed unique 1H, 19F spin coupling in these compounds, indicating their potential for advanced NMR applications (Hirohashi, Inaba, & Yamamoto, 1976).

Synthesis and Physicochemical Properties

Zadorozhny, Turov, and Kovtunenko (2010) conducted research on the synthesis and properties of thieno[3,4-d]pyrimidines, closely related to the compound . They found that the position of the sulfur atom significantly affected the electronic spectra and biological activity profiles of these compounds, suggesting their utility in developing new pharmaceuticals and materials with tailored properties (Zadorozhny, Turov, & Kovtunenko, 2010).

Crystal Structure Analysis

Studies by Zeng, Li, and Hu (2008), and He, Peng, and Li (2007) focused on the crystal structures of thienopyrimidine derivatives. These studies provide insights into the molecular geometry and intermolecular interactions of these compounds, which are critical for understanding their chemical behavior and potential applications in material science (Zeng, Li, & Hu, 2008); (He, Peng, & Li, 2007).

Synthesis of Novel Compounds

Research by Bakhite, Geies, and El-Kashef (2002), and Mabkhot et al. (2015) involved synthesizing novel compounds based on thienopyrimidine structures. These studies contribute to expanding the repertoire of synthetic methods and the development of new molecules with potential pharmaceutical applications (Bakhite, Geies, & El-Kashef, 2002); (Mabkhot et al., 2015).

Bactericidal Activities

Zhou Xi (2015) investigated the bactericidal activities of fluorine-containing thienopyrimidinone derivatives. This research highlights the potential use of these compounds in agricultural and medical applications as bactericides (Zhou Xi, 2015).

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

10-[(2-fluorophenyl)methyl]-7-methyl-3-thia-7,10,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C16H12FN3OS/c1-19-12-6-7-22-15(12)13-14(19)16(21)20(9-18-13)8-10-4-2-3-5-11(10)17/h2-7,9H,8H2,1H3

InChI Key

MRDGOOFOWRUSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(C=N3)CC4=CC=CC=C4F)SC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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